molecular formula C6H7BF2N2O2 B13473214 [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid

[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid

Katalognummer: B13473214
Molekulargewicht: 187.94 g/mol
InChI-Schlüssel: PVYARTGZJAQLCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C6H7BF2N2O2. This compound is notable for its unique structure, which includes an amino group, a difluoromethyl group, and a boronic acid moiety attached to a pyridine ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-formed pyridine ring. One common method is the borylation of a halogenated pyridine derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction generally requires a boronic acid or boronate ester, a halogenated pyridine, a palladium catalyst, and a base under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials science applications. Its ability to form stable bonds with other molecules makes it useful in the development of new materials with specific properties .

Wirkmechanismus

The mechanism of action of [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid largely depends on its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This interaction can inhibit the activity of enzymes that rely on these functional groups, making it useful in drug development .

Vergleich Mit ähnlichen Verbindungen

    2-Amino-5-fluoropyridine: Similar in structure but lacks the boronic acid group.

    5-Difluoromethyl-2-pyridylboronic acid: Similar but lacks the amino group.

    3-Amino-5-fluoropyridine: Similar but lacks the difluoromethyl group.

Uniqueness: The combination of an amino group, a difluoromethyl group, and a boronic acid moiety in [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid makes it unique. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Eigenschaften

Molekularformel

C6H7BF2N2O2

Molekulargewicht

187.94 g/mol

IUPAC-Name

[6-amino-5-(difluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H7BF2N2O2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5,12-13H,(H2,10,11)

InChI-Schlüssel

PVYARTGZJAQLCZ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(N=C1)N)C(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.